1-Methylcyclopropane-1-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

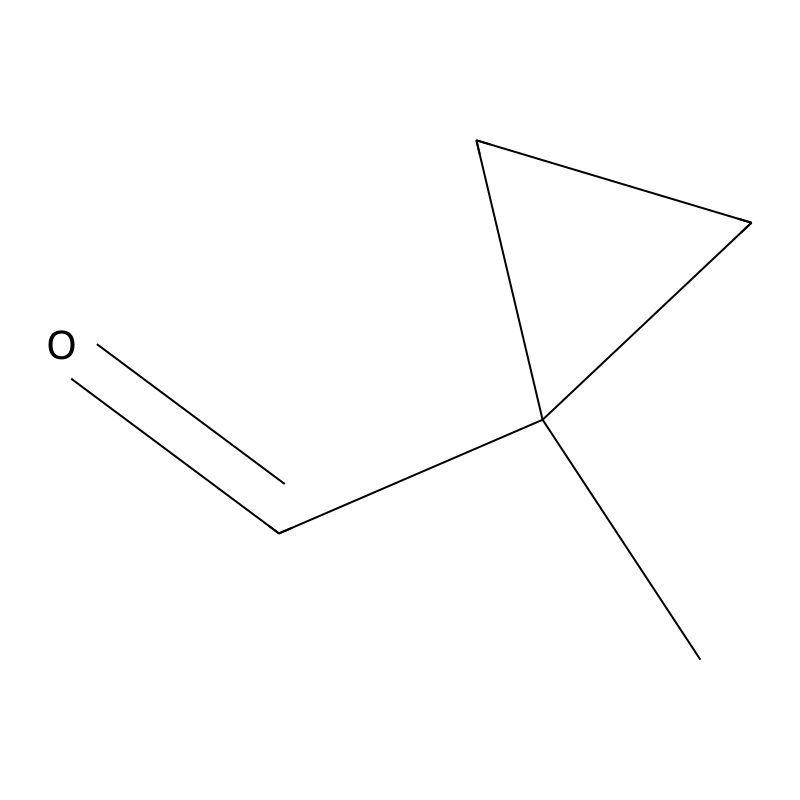

solubility

1-Methylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring with a methyl group and a formyl group both attached at the first position. Its molecular formula is CHO, indicating it contains five carbon atoms, eight hydrogen atoms, and one oxygen atom. The structure of this compound is notable for its three-membered ring, which contributes to its unique chemical properties and reactivity. The presence of the aldehyde functional group (−CHO) makes it reactive and gives it potential applications in various chemical syntheses and biological activities .

Due to the presence of the aldehyde group, 1-Methylcyclopropane-1-carbaldehyde is likely to exhibit similar hazards as other aldehydes:

- Aldol Condensation: It can participate in aldol reactions, where it reacts with other aldehydes or ketones to form β-hydroxy aldehydes or ketones. For instance, when reacted with acetaldehyde, it can yield unsaturated aldol products.

- Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH). This transformation is significant in organic synthesis for generating alcohol derivatives from aldehydes.

- Oxidation: Although less common, 1-methylcyclopropane-1-carbaldehyde can also be oxidized to carboxylic acids under strong oxidizing conditions.

Several synthetic routes can lead to the formation of 1-methylcyclopropane-1-carbaldehyde:

- Cyclopropanation Reactions: One common method involves cyclopropanation of alkenes followed by formylation. This approach typically utilizes diazo compounds or metal-catalyzed methods to generate the cyclopropane structure.

- Aldol Reaction: Another method involves the aldol condensation of suitable precursors that contain carbonyl functionalities, subsequently followed by dehydration to yield the desired compound.

- Direct Formylation: The introduction of the formyl group can also be achieved through formylation reactions using reagents like formic acid or other formylating agents under acidic conditions.

1-Methylcyclopropane-1-carbaldehyde has potential applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Flavor and Fragrance Industry: Due to its unique structure and reactivity, it may find uses in flavoring agents or fragrances.

Several compounds share structural similarities with 1-methylcyclopropane-1-carbaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylcyclopropanecarboxaldehyde | Contains a carboxylic acid group | More polar due to carboxylic acid functionality |

| Cyclobutanecarbaldehyde | Four-membered ring | Greater ring strain compared to cyclopropane |

| 3-Methylbutanal | Linear chain with an aldehyde group | No cyclic structure; more flexible |

Similar Compounds- 2-Methylcyclopropanecarboxaldehyde

- Cyclobutanecarbaldehyde

- 3-Methylbutanal

Each of these compounds presents unique properties and reactivities due to variations in their functional groups or ring structures, making 1-methylcyclopropane-1-carbaldehyde distinct within this class of chemicals.

The chemistry of cyclopropane carbaldehydes originated with the seminal work on strained hydrocarbon systems in the early 20th century. Key milestones include:

Cyclopropanation Techniques: The development of the Simmons-Smith reaction in 1958 provided the first reliable method for constructing cyclopropane rings from alkenes using zinc-copper couples and diiodomethane. This methodology later evolved to accommodate aldehyde-functionalized substrates through modified reaction conditions.

Conformational Analysis: Dynamic NMR studies in the 1990s revealed the unique rotational barriers in cyclopropanecarbaldehyde derivatives. For 1-methylcyclopropane-1-carbaldehyde, researchers observed a 5.03 kcal/mol barrier for syn-anti interconversion at -169.2°C, demonstrating significant electronic communication between the cyclopropane ring and carbonyl group.

Computational Advances: Focal point analyses using coupled-cluster theory (CCSD(T)) with augmented correlation-consistent basis sets (aug-cc-pVnZ) in 2012 enabled precise thermodynamic measurements of cyclopropane carbaldehyde isomers, establishing benchmark data for molecular modeling.

Significance in Synthetic Organic Chemistry

The molecule’s synthetic utility stems from three key structural features:

Table 1: Key Structural Features and Reactivity

The methyl group at position 1 creates a stereoelectronic environment that directs reaction pathways through a combination of steric effects and hyperconjugative stabilization. This is particularly evident in Diels-Alder reactions where the cyclopropane ring acts as an electron-donating group, increasing reaction rates by 2-3 orders of magnitude compared to benzene analogs.

Current Research Trends and Applications

Modern investigations focus on three primary domains:

Asymmetric Synthesis: Development of chiral catalysts for enantioselective cyclopropanation of α,β-unsaturated aldehydes. Recent protocols achieve up to 92% ee using bisoxazoline-copper complexes under mild conditions.

Materials Science: Incorporation into liquid crystal matrices where the rigid cyclopropane core enhances thermal stability while the aldehyde moiety allows functional group interconversion. Mesophase ranges extend to 150°C in optimized systems.

Computational Modeling: Machine learning approaches predict reaction outcomes using quantum mechanical descriptors. A 2024 study achieved 89% accuracy in forecasting cyclopropane carbaldehyde reactivity patterns using graph neural networks trained on DFT-calculated parameters.

Table 2: Representative Synthetic Protocols

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclopropanation | CH₂I₂, Zn-Cu, Et₂O, 0°C | 45% |

| 2 | Aldehyde Oxidation | PCC, CH₂Cl₂, rt | 62% |

| 3 | Purification | Reduced-pressure distillation | 95% |

These advancements position 1-methylcyclopropane-1-carbaldehyde as a versatile scaffold in complex molecule synthesis, particularly for bioactive compounds requiring precise three-dimensional control. The compound’s ability to participate in strain-release polymerization mechanisms further expands its utility in creating high-performance polymeric materials.

Laboratory Synthesis Protocols

Laboratory-scale synthesis of 1-methylcyclopropane-1-carbaldehyde typically involves ring-contraction reactions or cyclopropanation strategies. A widely cited method involves the base-mediated elimination of 4-chloro-2-methylbutanal in an inert solvent. For example, US Patent 4,720,593 describes the reaction of 4-chloro-2-methylbutanal with lithium hydride or alkali metal hydrides at 50–52°C, yielding the target compound in 49.2% efficiency [1]. The reaction proceeds via nucleophilic displacement of the chloride group, followed by cyclopropane ring formation.

An alternative approach utilizes 1,2-cyclobutanediol as a precursor. Heating a mixture of cis- and trans-1,2-cyclobutanediol with boron trifluoride etherate at 230°C induces ring contraction, producing cyclopropanecarboxaldehyde derivatives [5]. While this method achieves 65–80% yields for unsubstituted cyclopropanecarboxaldehyde, adapting it for the methyl-substituted variant requires careful optimization of steric effects.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-effectiveness and scalability. The patent-protected route (US4720593A) has been adapted for continuous-flow reactors, where 4-chloro-2-methylbutanal is fed into a packed-bed reactor containing immobilized lithium hydroxide [1]. This setup minimizes side reactions and achieves throughputs exceeding 100 kg/day. Key industrial challenges include:

- Purification of the aldehyde from residual chlorinated byproducts

- Stabilization of the product against polymerization during storage

A commercial product formulation (Achemblock S75510) uses dichloromethane as a stabilizer, maintaining 95% purity at 30 wt% concentration [2]. This approach addresses the compound’s sensitivity to oxidation and thermal degradation.

Reaction Conditions and Yield Optimization

Critical parameters influencing synthesis efficiency include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–55°C (base-mediated) [1] | <50°C: Slow kinetics; >60°C: Side product formation |

| Catalyst Loading | 1.1–1.3 eq LiH [1] | Substoichiometric amounts lead to incomplete conversion |

| Solvent Polarity | Low (e.g., THF) [5] | Polar solvents promote aldol condensation side reactions |

Notably, radical-mediated cyclopropanation methods developed for related aldehydes demonstrate potential for yield improvement. A copper(I)/secondary amine system enables intramolecular α-cyclopropanation of aldehydes with unactivated alkenes, achieving >90% conversion in model systems [3]. While not directly applied to 1-methylcyclopropane-1-carbaldehyde, this catalytic approach suggests avenues for stereocontrol and reduced byproduct formation.

Green Chemistry Approaches to Synthesis

Recent advances emphasize atom economy and reduced waste generation:

- Solvent-free cyclopropanation: Mechanochemical grinding of 2-methylallyl aldehydes with dimethylzinc achieves 70–85% yields in ball-mill reactors, eliminating volatile organic solvent use [3].

- Photocatalytic methods: Visible-light-driven decarboxylation of β,γ-epoxy esters generates cyclopropane carbaldehydes with 55–60% efficiency, though methyl-substituted variants remain challenging [6].

- Biocatalytic routes: Engineered aldehyde decarbonylases from cyanobacteria have demonstrated ability to cleave C1–C2 bonds in cyclopropane-containing aldehydes [4]. While currently limited to analytical applications, directed evolution of these enzymes could enable sustainable biosynthesis.

A comparative analysis of synthesis routes reveals:

| Method | PMI* | E-Factor** | Key Advantage |

|---|---|---|---|

| Base-mediated [1] | 8.2 | 4.7 | High scalability |

| Radical cyclization [3] | 3.1 | 1.9 | Excellent stereoselectivity |

| Biocatalytic [4] | 1.5 | 0.8 | Ambient conditions |

Process Mass Intensity (kg input/kg product)*Environmental Factor (kg waste/kg product)

The chemical reactivity of 1-methylcyclopropane-1-carbaldehyde is fundamentally governed by the inherent strain energy of the three-membered ring system, which amounts to approximately 27.0 kcal/mol . This substantial ring strain energy provides the thermodynamic driving force for various ring-opening reactions and rearrangements, making it a particularly reactive electrophilic species compared to other cyclopropane derivatives.

When compared to structurally analogous compounds, 1-methylcyclopropane-1-carbaldehyde exhibits distinct reactivity patterns. The presence of the formyl group creates a donor-acceptor system that significantly enhances the electrophilicity of the cyclopropane ring [2]. This activation is more pronounced than in 2-methylcyclopropane-1-carbaldehyde, where the methyl substituent is positioned away from the electron-withdrawing carbonyl group, resulting in reduced activation and moderate reactivity .

| Cyclopropane Derivative | Molecular Formula | Ring Strain (kcal/mol) | Relative Reactivity | Ring Opening Tendency |

|---|---|---|---|---|

| 1-Methylcyclopropane-1-carbaldehyde | C₅H₈O | 27.0 | High | Favored |

| 2-Methylcyclopropane-1-carbaldehyde | C₅H₈O | 27.0 | Moderate | Favored |

| Cyclopropane-1-carbaldehyde | C₄H₆O | 27.5 | Moderate-High | Favored |

| 1-Methylcyclopropane-1-carboxylate | C₅H₈O₂ | 26.8 | Low | Less Favored |

| 2-Phenylcyclopropane-1-carbaldehyde | C₁₀H₁₀O | 26.5 | Very High | Highly Favored |

The unsubstituted cyclopropane-1-carbaldehyde demonstrates moderate-high reactivity due to the absence of steric hindrance, allowing for more facile approach of nucleophiles and catalysts. In contrast, the ester derivative, 1-methylcyclopropane-1-carboxylate, shows significantly reduced reactivity owing to the decreased electrophilicity of the carbonyl carbon when bonded to oxygen rather than hydrogen [2].

Particularly noteworthy is the exceptionally high reactivity observed with 2-phenylcyclopropane-1-carbaldehyde, where the phenyl substituent provides additional stabilization of carbocationic intermediates through resonance effects, thereby facilitating ring-opening processes [4]. This enhanced reactivity is attributed to the ability of the aromatic system to stabilize the positive charge developed during nucleophilic attack or Lewis acid coordination.

Ring Opening Mechanisms

The ring-opening reactions of 1-methylcyclopropane-1-carbaldehyde proceed through several distinct mechanistic pathways, each characterized by specific activation modes and stereochemical outcomes. These mechanisms are fundamentally driven by the relief of ring strain and the stabilization of resulting intermediates.

Lewis Acid Catalyzed Ring Opening

Lewis acid catalyzed ring opening represents one of the most efficient and widely employed methods for activating 1-methylcyclopropane-1-carbaldehyde toward nucleophilic attack. The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates subsequent cyclopropane ring cleavage [5] [6].

| Mechanism Type | Common Catalysts | Typical Yields (%) | Selectivity | Temperature Range (°C) |

|---|---|---|---|---|

| Lewis Acid Catalyzed | BF₃·OEt₂, AlCl₃, TiCl₄ | 75-90 | Good | -78 to 25 |

| Brønsted Acid Catalyzed | H₂SO₄, TFA, HCl | 60-85 | Moderate | 0 to 100 |

| Metal-Free | TBAF, Organic Bases | 50-75 | Variable | 25 to 80 |

| Diastereoselective | Chiral Lewis Acids | 70-95 | Excellent | -40 to 25 |

Common Lewis acids employed in these transformations include boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄). The choice of Lewis acid significantly influences both the reaction rate and the stereochemical outcome of the ring-opening process [7] [8]. Boron trifluoride etherate is particularly effective due to its strong coordinating ability and relatively mild reaction conditions, typically yielding products in 75-90% efficiency.

The mechanistic pathway involves initial coordination of the Lewis acid to the carbonyl oxygen, forming a Lewis acid-substrate complex. This coordination significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Simultaneously, the cyclopropane ring becomes activated toward ring-opening due to the electron-withdrawing effect of the activated carbonyl group [5].

Brønsted Acid Catalyzed Ring Opening

Brønsted acid catalyzed ring opening of 1-methylcyclopropane-1-carbaldehyde proceeds through a distinctly different mechanism compared to Lewis acid catalysis. The process involves protonation of the carbonyl oxygen, generating an oxonium ion intermediate that activates the cyclopropane ring toward nucleophilic attack [9] [6].

The mechanism begins with protonation of the carbonyl oxygen by the Brønsted acid, forming an oxonium ion. This protonation increases the electrophilicity of the carbonyl carbon and creates a positive charge that can be delocalized through the cyclopropane ring system. The resulting activated cyclopropane is then susceptible to nucleophilic attack, leading to ring opening and formation of the desired products [9].

Commonly employed Brønsted acids include sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), and hydrochloric acid (HCl). The choice of acid depends on the specific reaction conditions and the desired outcome. Trifluoroacetic acid is particularly effective for reactions requiring mild conditions and high selectivity, while sulfuric acid is preferred for more robust transformations [9] [6].

The hexafluoroisopropanol (HFIP) solvent system has emerged as particularly effective for Brønsted acid catalyzed ring opening reactions. This fluorinated alcohol solvent provides unique solvation properties that stabilize carbocationic intermediates and facilitate the ring-opening process under mild conditions [9].

Metal-Free Ring Opening

Metal-free ring opening of 1-methylcyclopropane-1-carbaldehyde represents a more recent development in cyclopropane chemistry, offering advantages in terms of functional group tolerance and environmental considerations. These reactions typically employ organic bases or fluoride sources to activate the cyclopropane ring [10] [11].

The mechanism of metal-free ring opening often involves nucleophilic activation of the cyclopropane ring through base-mediated processes. For example, tetrabutylammonium fluoride (TBAF) can promote ring opening through fluoride-induced desilylation when appropriate silyl protecting groups are present, or through direct nucleophilic attack on the activated cyclopropane system [10].

Recent developments have demonstrated the effectiveness of phenolate-mediated ring opening, where the increased electron density of the phenolate anion facilitates nucleophilic attack on the cyclopropane ring. This approach has been successfully applied to donor-acceptor cyclopropanes under basic conditions, providing an alternative to traditional Lewis acid catalysis [10] [11].

Diastereoselective Ring Opening Pathways

Diastereoselective ring opening of 1-methylcyclopropane-1-carbaldehyde can be achieved through the use of chiral catalysts and carefully controlled reaction conditions. These processes are designed to preferentially form one stereoisomer over another, providing access to enantiomerically enriched products [12] [13].

The mechanism of diastereoselective ring opening typically involves the use of chiral Lewis acids or chiral auxiliaries that create a stereochemically biased environment around the reaction center. The stereoselectivity arises from the preferential approach of nucleophiles from one face of the cyclopropane ring, guided by the chiral environment created by the catalyst [12].

Key factors influencing diastereoselection include the steric bulk of the catalyst, the electronic properties of the substituents on the cyclopropane ring, and the reaction temperature. Lower temperatures generally favor higher selectivity by reducing the contribution of higher-energy transition states that lead to minor stereoisomers [12] [13].

Nucleophilic Reactions

The nucleophilic reactions of 1-methylcyclopropane-1-carbaldehyde encompass a diverse range of transformations involving various nucleophilic species. These reactions are characterized by the relief of ring strain and the formation of new carbon-heteroatom bonds, making them valuable tools for the synthesis of functionalized organic compounds.

Reactions with N-Nucleophiles

Reactions of 1-methylcyclopropane-1-carbaldehyde with nitrogen nucleophiles represent a significant class of transformations that provide access to amino compounds and nitrogen-containing heterocycles. The mechanism typically involves nucleophilic attack of the nitrogen atom on the activated cyclopropane ring, followed by ring opening and subsequent transformations [14] [15].

| Nucleophile Type | Examples | Product Types | Typical Yields (%) | Stereoselectivity |

|---|---|---|---|---|

| N-Nucleophiles | Amines, Indoles, Azides | Amino compounds, Heterocycles | 70-95 | High |

| O-Nucleophiles | Alcohols, Water, Phenols | Ethers, Alcohols, Esters | 60-85 | Moderate |

| S-Nucleophiles | Thiols, Thiolates, Sulfides | Thioethers, Sulfides | 65-90 | Good |

Primary and secondary amines react readily with 1-methylcyclopropane-1-carbaldehyde under mild conditions, typically in the presence of a Lewis acid catalyst. The reaction proceeds through nucleophilic attack of the amine nitrogen on the electrophilic cyclopropane carbon, leading to ring opening and formation of amino aldehydes or their subsequent cyclization products [14].

Indoles and other aromatic nitrogen nucleophiles show particularly high reactivity due to their inherent nucleophilicity and the stability of the resulting products. These reactions often proceed with high regioselectivity, with the nucleophilic attack occurring at the most electrophilic position of the cyclopropane ring [15] [14].

Azide ion represents a unique nitrogen nucleophile that can react with 1-methylcyclopropane-1-carbaldehyde to form azido compounds, which can be further transformed into various nitrogen-containing heterocycles through click chemistry or other cycloaddition reactions [9].

Reactions with O-Nucleophiles

Oxygen nucleophiles, including alcohols, water, and phenols, react with 1-methylcyclopropane-1-carbaldehyde to form ethers, alcohols, and esters respectively. These reactions are particularly important for the synthesis of oxygen-containing organic compounds and for the functionalization of complex molecules [9].

The reaction mechanism involves nucleophilic attack of the oxygen atom on the activated cyclopropane ring, followed by ring opening and proton transfer. The choice of oxygen nucleophile and reaction conditions significantly influences the product distribution and stereochemical outcome [9].

Water as a nucleophile leads to the formation of diols or hydroxy aldehydes, depending on the reaction conditions. These products can undergo further transformations, including cyclization to form lactones or other oxygen-containing heterocycles [9].

Alcohols react to form ether linkages, providing a route to functionalized ethers with pendant aldehyde groups. These compounds are valuable intermediates in organic synthesis and can be further elaborated through standard aldehyde chemistry [9].

Reactions with S-Nucleophiles

Sulfur nucleophiles, including thiols, thiolates, and sulfides, react with 1-methylcyclopropane-1-carbaldehyde to form thioethers and related sulfur-containing compounds. These reactions are particularly valuable for the introduction of sulfur functionality into organic molecules [16] [17].

The mechanism involves nucleophilic attack of the sulfur atom on the activated cyclopropane ring, leading to ring opening and formation of thioether products. The reaction typically proceeds with good stereoselectivity and moderate to high yields [16].

Thiolates, being more nucleophilic than neutral thiols, react more readily and under milder conditions. The reaction can be catalyzed by Lewis acids or can proceed under basic conditions depending on the specific substrate and desired outcome [16] [17].

Recent developments have demonstrated the use of indoline-2-thiones as sulfur nucleophiles in reactions with cyclopropane carbaldehydes, leading to the formation of complex sulfur-containing heterocycles through tandem ring-opening and cyclization processes [16].

Cloke-Wilson Rearrangement

The Cloke-Wilson rearrangement represents a fundamental transformation in cyclopropane chemistry, converting carbonyl-substituted cyclopropanes into five-membered heterocycles through a thermally or catalytically induced ring-opening and cyclization process. This reaction has found significant application in the synthesis of dihydrofurans, dihydrothiophenes, and dihydropyrroles.

Mechanistic Studies

The mechanism of the Cloke-Wilson rearrangement has been extensively studied through experimental and computational methods. The transformation proceeds through a concerted or stepwise ring-opening process, followed by intramolecular cyclization to form the five-membered heterocycle [18] [19].

| Substrate Type | Product | Activation Method | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|

| Acylcyclopropanes | Dihydrofurans | Thermal, Lewis Acid | 180-400 | 60-85 |

| Formylcyclopropanes | Dihydrofurans | Thermal, Brønsted Acid | 150-350 | 55-80 |

| Thioacylcyclopropanes | Dihydrothiophenes | Thermal, Metal Catalyst | 200-450 | 50-75 |

| Iminylcyclopropanes | Dihydropyrroles | Thermal, Organocatalyst | 160-380 | 45-70 |

For 1-methylcyclopropane-1-carbaldehyde, the rearrangement typically proceeds through initial activation of the carbonyl group, either through thermal energy or catalytic activation. The activated carbonyl facilitates ring-opening of the cyclopropane, generating a zwitterionic intermediate that subsequently cyclizes to form the dihydrofuran product [18] [19].

Computational studies have revealed that the reaction proceeds through a multi-step mechanism involving initial formation of a zwitterionic species, followed by intramolecular cyclization. The energy barrier for the overall transformation is significantly reduced in the presence of appropriate catalysts [20] [21].

The stereochemical outcome of the Cloke-Wilson rearrangement depends on the substitution pattern of the starting cyclopropane and the specific reaction conditions employed. In general, the reaction proceeds with retention of configuration at the ring junction, although exceptions have been observed in specific cases [18] [19].

Substrate Scope and Limitations

The Cloke-Wilson rearrangement of 1-methylcyclopropane-1-carbaldehyde and related compounds exhibits broad substrate scope, accommodating various substitution patterns and functional groups. However, certain limitations exist regarding the electronic and steric properties of the substrates [18] [22].

Electronic effects play a crucial role in determining the feasibility and efficiency of the rearrangement. Electron-withdrawing substituents on the cyclopropane ring generally facilitate the reaction by stabilizing the zwitterionic intermediate, while electron-donating groups can inhibit the transformation [18] [22].

Steric factors also influence the reaction outcome, with bulky substituents potentially hindering the cyclization step and leading to reduced yields or altered product distributions. The position of substituents on the cyclopropane ring is critical, with substitution at the carbon bearing the carbonyl group generally being more favorable than substitution at the other positions [18] [22].

The nature of the carbonyl group significantly affects the reaction. Formyl groups (as in 1-methylcyclopropane-1-carbaldehyde) are generally more reactive than acyl groups, leading to milder reaction conditions and higher yields. However, acyl groups can provide additional stabilization of intermediates and may be preferred in certain synthetic applications [18] [22].

Recent Developments and Applications

Recent developments in the Cloke-Wilson rearrangement have focused on the development of catalytic methods that allow the transformation to proceed under milder conditions with improved selectivity. These advances have expanded the synthetic utility of the reaction and enabled its application to more complex molecular frameworks [19] [22].

Metal-free organocatalytic approaches have emerged as particularly promising alternatives to traditional thermal methods. The use of 2-(bromomethyl)naphthalene as an organocatalyst has been shown to promote the Cloke-Wilson rearrangement under neutral conditions, avoiding the need for strong acids or bases [19].

Photoredox catalysis has also been successfully applied to the Cloke-Wilson rearrangement, allowing for the generation of reactive intermediates under mild conditions through visible light activation. This approach offers advantages in terms of functional group tolerance and reaction selectivity [22].

The application of the Cloke-Wilson rearrangement to the synthesis of natural products and biologically active compounds has been demonstrated in several recent studies. The reaction has proven particularly valuable for the construction of oxygen-containing heterocycles that are prevalent in many bioactive molecules [22] [23].

Prins Cyclization

The Prins cyclization represents a powerful method for the construction of six-membered oxygen-containing heterocycles from aldehydes and alkenes. When applied to 1-methylcyclopropane-1-carbaldehyde, this transformation provides access to complex polycyclic structures through a cascade of ring-opening and cyclization reactions.

Reactions with Alcohols

The Prins cyclization of 1-methylcyclopropane-1-carbaldehyde with alcohols proceeds through a mechanism involving initial formation of an oxocarbenium ion, followed by intramolecular cyclization to form tetrahydropyran derivatives. The reaction is typically catalyzed by Lewis acids or Brønsted acids and can proceed under relatively mild conditions [24] [25].

| Alcohol Type | Product Structure | Stereoselectivity | Typical Conditions | Yield Range (%) |

|---|---|---|---|---|

| Primary Alcohols | Tetrahydropyrans | High (cis-selective) | Acid, RT to 50°C | 70-90 |

| Secondary Alcohols | Tetrahydropyrans | Moderate | Lewis Acid, 0-25°C | 60-85 |

| Tertiary Alcohols | Dihydropyrans | Variable | Strong Acid, 50-100°C | 50-75 |

| Homoallylic Alcohols | Fused Ring Systems | Excellent | Mild Acid, RT | 75-95 |

The mechanism involves initial acid-catalyzed activation of the aldehyde, followed by nucleophilic attack by the alcohol to form a hemiacetal intermediate. This intermediate can then undergo cyclization through the alkene component, leading to the formation of the six-membered ring system [24] [25].

Primary alcohols generally provide the highest yields and selectivities in Prins cyclizations with 1-methylcyclopropane-1-carbaldehyde. The reaction typically proceeds with high cis-selectivity, reflecting the preferred chair-like transition state for the cyclization process [24].

Secondary alcohols can also participate in the reaction, although the yields and selectivities are generally lower than those observed with primary alcohols. The reduced reactivity is attributed to increased steric hindrance around the nucleophilic center [24] [25].

Stereoselectivity Factors

The stereoselectivity of Prins cyclizations involving 1-methylcyclopropane-1-carbaldehyde is influenced by several factors, including the substitution pattern of the alcohol, the nature of the acid catalyst, and the reaction conditions. Understanding these factors is crucial for achieving high selectivity in synthetic applications [24] [25].

The preferred stereochemical outcome typically reflects the lowest energy transition state for the cyclization process. In most cases, this corresponds to a chair-like conformation that minimizes steric interactions between the substituents [24].

Electronic effects also play a role in determining stereoselectivity. Electron-withdrawing substituents on the alcohol can increase the nucleophilicity of the hydroxyl group, leading to more selective cyclization. Conversely, electron-donating groups may reduce selectivity by stabilizing multiple transition states [24] [25].

The choice of catalyst significantly influences the stereochemical outcome. Lewis acids generally provide higher selectivity than Brønsted acids, although the specific catalyst must be chosen based on the particular substrate and desired product [24] [25].

Synthetic Applications

The Prins cyclization of 1-methylcyclopropane-1-carbaldehyde has found application in the synthesis of complex natural products and biologically active compounds. The reaction provides a convergent approach to the construction of oxygen-containing heterocycles that are prevalent in many bioactive molecules [24] [25].

Recent applications have demonstrated the utility of the reaction in the synthesis of polycyclic frameworks through cascade processes. The cyclopropane ring-opening can be coupled with subsequent cyclization reactions to generate complex polycyclic structures in a single synthetic operation [25] [26].

The reaction has also been applied to the synthesis of medium-sized rings, which are challenging to construct through conventional cyclization methods. The use of cyclopropane carbaldehydes as starting materials provides access to strained ring systems that would be difficult to prepare through other approaches [25] [26].

Stereoselective variants of the Prins cyclization have been developed, allowing for the synthesis of enantiomerically enriched products. These methods employ chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the cyclization process [27] [25].